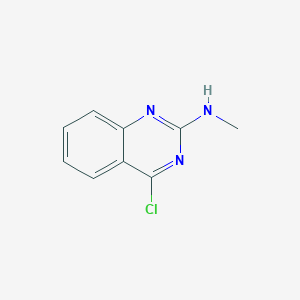

4-chloro-N-methylquinazolin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-N-methylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-11-9-12-7-5-3-2-4-6(7)8(10)13-9/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDFEKVRRCHOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity and Pharmacological Potential of 4 Chloro N Methylquinazolin 2 Amine and Analogues

Anticancer and Antiproliferative Activities

Quinazoline (B50416) derivatives, especially those with substitutions at the 2- and 4-positions, have shown considerable promise as anticancer agents. nih.gov The exploration of this chemical space has led to the discovery of compounds that exert their effects through various mechanisms, including the inhibition of crucial cellular enzymes and the induction of programmed cell death. nih.govnih.gov

The antiproliferative properties of quinazoline analogues have been evaluated across a wide range of human cancer cell lines. These studies are crucial for identifying the spectrum of activity and the potency of new chemical entities.

A significant number of quinazoline derivatives have been screened for their cytotoxic effects against a panel of human cancer cell lines. For instance, the 4-anilinoquinazoline (B1210976) analogue, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (compound 2b), was identified as a potent inhibitor of cell proliferation, demonstrating a 50% growth inhibition (GI50) value of 2 nM in T47D human breast cancer cells. nih.gov

Studies on other analogues have revealed broad-spectrum activity. A series of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines showed promising antiproliferative properties against HCT-116 (human colorectal carcinoma) and T98G (human glioblastoma) cell lines. nih.gov Similarly, various 4-aminoquinoline (B48711) derivatives, which share a related scaffold, were effective against MCF-7 and MDA-MB-468 breast cancer cells. nih.govnih.gov

The table below summarizes the cytotoxic activity of various quinazoline analogues in different cancer cell lines.

Table 1: In Vitro Cytotoxicity of Quinazoline Analogues in Human Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (Compound 2b) | T47D (Breast) | GI50 | 2 nM | nih.gov |

| Quinazolinone Acetamide Derivative (5c) | HCT-116 (Colon) | IC50 | 8.00 µM | arabjchem.org |

| 4-Anilino Quinazoline (DW-8) | HCT-116 (Colon) | IC50 | 8.50 µM | nih.gov |

| Pyrimidodiazepine based on 2-chloro-4-anilinoquinazoline (14g) | HCT-116 (Colon) | Lethality | 52.14% | nih.gov |

| 4-Hydroxyquinazoline (B93491) Derivative (B1) | HCT-15 (Colon) | IC50 | < 33.45 µM | mdpi.com |

| Quinazolinone Acetamide Derivative (5d) | HepG2 (Liver) | IC50 | 17.78 µM | arabjchem.org |

| Quinazolinone Derivative (8h) | HepG2 (Liver) | IC50 | 30.19 µg/mL | vnu.edu.vn |

| Quinazoline Schiff Base (Compound 2) | MCF-7 (Breast) | IC50 | 5.91 µM | nih.gov |

| Quinazolinone Derivative (8h) | MCF-7 (Breast) | IC50 | 27.75 µg/mL | vnu.edu.vn |

| 4-Anilinoquinazoline Derivatives (10b, 15a, 15b) | T98G (Glioblastoma) | Active at 50 µM | >75% inhibition | nih.gov |

| Morpholine Dithiocarbamates (Compound 4c) | SH-SY5Y (Neuroblastoma) | Cytotoxic | Concentration-dependent | researchgate.net |

| 7-Chloro-(4-thioalkylquinoline) Derivative (81) | HCT116 (Colon) | Selective Cytotoxicity | Not specified | mdpi.com |

A key mechanism contributing to the anticancer effect of many quinazoline analogues is the induction of apoptosis, or programmed cell death. The compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was discovered through a high-throughput screening for caspase-3 activators and was found to be a highly potent inducer of apoptosis, with an EC50 for caspase activation of 2 nM in T47D cells. nih.gov

Further mechanistic studies on other analogues support this finding. Two novel quinazoline Schiff bases were shown to induce apoptosis in MCF-7 breast cancer cells, which was characterized by the perturbation of the mitochondrial membrane potential, release of cytochrome c, and the activation of caspases-3/7, -8, and -9. nih.gov The extrinsic apoptosis pathway was also implicated through the inhibition of NF-κB translocation. nih.gov Another study found that the 4-anilino quinazoline derivative, DW-8, triggered cell death in colorectal cancer cell lines by activating the intrinsic apoptotic pathway. nih.gov Similarly, a novel 4-hydroxyquinazoline derivative, B1, was found to induce apoptosis in a concentration-dependent manner in HCT-15 and HCC1937 cell lines, an effect linked to the generation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane. mdpi.com

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1). nih.gov These transporters function as efflux pumps, reducing the intracellular concentration of anticancer drugs. A critical finding was that the potent apoptosis inducer, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, retained its effectiveness in cells overexpressing the ABC transporter P-gp (Pgp-1). nih.gov This suggests that this class of compounds may be able to circumvent a common mechanism of drug resistance in cancer cells. The ability to maintain potency against MDR-positive cells is a highly desirable characteristic for a novel anticancer agent.

The promising in vitro activity of quinazoline analogues has been translated into significant in vivo efficacy in preclinical animal models of cancer. The compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine demonstrated notable efficacy in mouse xenograft models of MX-1 human breast cancer and PC-3 human prostate cancer. nih.gov

Another analogue, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, also showed potent in vivo antitumor effects. nih.gov In a mouse xenograft model using NCI-H460 lung cancer cells, this compound inhibited tumor growth by 61.9% at a dose of 1.0 mg/kg, an effect comparable to the standard chemotherapeutic drug paclitaxel (B517696) at a 15 mg/kg dose. nih.gov Furthermore, a novel 4-hydroxyquinazoline derivative, B1, was shown to significantly suppress tumor growth in vivo at a dose of 25 mg/kg, with an acute toxicity study confirming its safety. mdpi.com These results underscore the potential of these compounds as leads for the development of new cancer therapeutics.

In Vitro Cytotoxicity and Growth Inhibition Studies in Cancer Cell Lines

Antimicrobial Activities

In addition to their anticancer properties, quinazoline derivatives have been explored for their potential as antimicrobial agents. The quinazoline ring is a versatile scaffold that has been incorporated into compounds targeting various pathogens.

A study focused on new substituted 2-chloromethyl-4-methyl-quinazoline derivatives found that compounds featuring nitrogen-containing heterocyclic moieties displayed the most favorable antimicrobial activity. researchgate.net In another research effort, a series of arylidene-based quinazolin-4(3H)-one motifs were synthesized and evaluated for both antibacterial and antifungal properties. nih.gov The compound 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one emerged as the most active antibacterial agent from this series, with a minimum inhibitory concentration (MIC) value of 1.95 μg/mL. nih.gov

The antimicrobial potential of related heterocyclic systems has also been investigated. N-Acylated 4-chloro-2-mercaptobenzenesulfonamide derivatives were designed and confirmed to have in vitro activity against several Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. mdpi.com Similarly, certain thiazol-2-amine derivatives have shown promising results against bacteria such as B. subtilis, E. coli, and S. aureus. researchgate.net These findings highlight the broad biological activity of the quinazoline scaffold and its analogues, suggesting their potential utility in developing new treatments for infectious diseases.

Antibacterial Properties

Quinazoline derivatives have been widely explored for their antibacterial capabilities. mdpi.com The structural features of these compounds are a key reason for the continued research interest in this area. mdpi.com

Acinetobacter baumannii, a gram-negative coccobacillus, is a major cause of hospital-acquired infections, often exhibiting resistance to a broad spectrum of antibiotics. nih.gov Similarly, Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge in clinical settings. nih.gov

Research into quinazoline-related structures has shown promising results against these challenging pathogens. In one study, a series of quinoxaline-based compounds, which are structurally related to quinazolines, were designed and synthesized. Several of these analogues demonstrated moderate to good antibacterial activity against MRSA, with Minimum Inhibitory Concentrations (MICs) in the range of 8–32 μg/mL. nih.gov Another study focusing on quinazolin-4(3H)-one motifs identified a compound, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one, as a potent antibacterial agent against Staphylococcus aureus, with a MIC value of 1.95 μg/mL. nih.gov

The following table summarizes the antibacterial activity of selected quinazoline analogues against resistant bacterial strains.

| Compound Class | Bacterial Strain | Activity (MIC) |

| Quinoxaline Analogues | MRSA | 8–32 μg/mL |

| Quinoxaline Analogues | S. aureus | 4–16 μg/mL |

| Quinoxaline Analogues | E. coli | 4–32 μg/mL |

| Quinazolin-4(3H)-one Analogue | S. aureus | 1.95 μg/mL |

This table presents data on analogues of 4-chloro-N-methylquinazolin-2-amine.

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can adhere to surfaces and are notoriously resistant to conventional antibiotic treatments. The ability to disrupt these biofilms is a key goal in the development of new antibacterial agents.

Studies on quinazoline analogues have indicated potential in this area. For instance, a potent quinoxaline-based compound was found to not only possess antibacterial properties but also demonstrated the ability to disperse established bacterial biofilms. nih.gov This suggests that the quinazoline scaffold could be a promising starting point for developing agents that can tackle the challenge of biofilm-related infections.

Antileishmanial Efficacy

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The need for new, effective, and safer drugs is critical due to issues like parasite resistance and the toxicity of current treatments. Quinazolines have been identified as a class of compounds with potential as antileishmanial agents.

A series of N²,N⁴-disubstituted quinazoline-2,4-diamines, which are close analogues of this compound, have been synthesized and evaluated for their activity against the intracellular amastigote forms of Leishmania donovani and Leishmania amazonensis. mdpi.comnih.gov This research led to the identification of several quinazoline compounds with high potency, exhibiting EC₅₀ values in the high nanomolar to single-digit micromolar range. mdpi.comnih.gov

Interestingly, the substitution pattern on the quinazoline ring was found to significantly influence activity. For example, compounds with an N²-benzyl group were generally more potent against L. donovani than their N⁴-benzyl counterparts. mdpi.comnih.gov One of the most potent compounds in this series, an N²-benzylquinazoline-2,4-diamine derivative (compound 15), displayed an EC₅₀ of 150 nM against L. donovani. mdpi.comnih.gov Even the N⁴-benzyl-N²-methylquinazoline-2,4-diamine (compound 12), a very close analogue to the subject of this article, demonstrated submicromolar activity against L. donovani. mdpi.comnih.gov

The table below details the in vitro antileishmanial activity of selected N²,N⁴-disubstituted quinazoline-2,4-diamine (B158780) analogues.

| Compound Analogue | Target Species | Activity (EC₅₀) |

| N²-benzyl-N⁴-methyl (analogue of compound 15) | L. donovani | 150 nM |

| N⁴-benzyl-N²-methyl (analogue of compound 12) | L. donovani | <1 µM |

This table presents data on analogues of this compound.

Other Emerging Therapeutic Applications and Biological Effects

Beyond their antimicrobial and antiparasitic potential, quinazoline derivatives are being investigated for other therapeutic applications due to their diverse biological activities. mdpi.com

Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents is a continuous effort in pharmaceutical research. Several studies have highlighted the anti-inflammatory potential of quinazoline derivatives.

A series of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity. Many of these compounds exhibited good anti-inflammatory effects, with one particular compound showing a high level of activity with an IC₅₀ value of 1.772 µg/ml. researchgate.net In another study, quinazolinone analogues featuring a p-chlorophenyl group demonstrated better anti-inflammatory activity compared to those with an unsubstituted phenyl group. nih.gov One thiazolidinone derivative of quinazolinone showed an edema inhibition of 32.5%. nih.gov These findings suggest that the quinazoline core, with appropriate substitutions, is a promising scaffold for the development of new anti-inflammatory drugs.

Antiviral Properties

The quinazoline nucleus is a key feature in the development of novel antiviral agents. mdpi.com These compounds act by either killing viruses or inhibiting their replication, ideally without causing toxicity to host cells. mdpi.com Research has demonstrated the antiviral potential of quinazoline derivatives against a variety of viruses.

For instance, a series of (quinazolin-4-ylamino)methyl-phosphonates were synthesized and showed weak to good activity against the Tobacco mosaic virus (TMV). nih.gov In the fight against the COVID-19 pandemic, certain quinoline (B57606) and quinazoline derivatives have been identified as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral replication. nih.gov A screening of 101 such derivatives found three compounds (I-13e, I-13h, and I-13i) that potently inhibited RNA synthesis driven by the viral enzyme with relatively low cytotoxicity. nih.gov

| Compound Class | Virus Target | Key Findings | Reference |

|---|---|---|---|

| Quinazoline Derivatives (I-13e, I-13h, I-13i) | SARS-CoV-2 RdRp | Exhibit remarkable potency in inhibiting RNA synthesis driven by SARS-CoV-2 RdRp. | nih.gov |

| 2-Methylquinazolin-4(3H)-one | Influenza A virus (H1N1) | Showed significant antiviral activity with an IC50 of 23.8 μg/mL. | mdpi.comnih.gov |

| (Quinazolin-4-ylamino)methyl-phosphonates | Tobacco mosaic virus (TMV) | Displayed weak to good anti-TMV activity. | nih.gov |

| Myricetin derivatives containing a quinazolinone moiety | Tobacco mosaic virus (TMV) | Compound L11 showed a dissociation constant (Kd) of 0.012 μM against TMV-CP. | acs.org |

| 2-aryl-1-(substituted 4-quinazolinyl)-1,4-dihydro-5-oxo-5H-1,3,4-benzotriazepines (8a, 8b) | HIV-1 | Showed moderate anti-HIV-1 potency with EC50 values of 40.5 and 52.8 µmol/l, respectively. | thieme-connect.com |

Serotonin 5-HT3 Receptor Modulation and Affinity Studies

Serotonin 5-HT3 receptors are ligand-gated ion channels involved in various physiological processes, including emesis, pain transmission, and mood regulation. nih.govnih.gov Antagonists of this receptor are used clinically, and there is ongoing interest in discovering novel modulators. nih.govnih.gov

Quinazoline-based structures have been investigated for their ability to interact with 5-HT3 receptors. A study of quinazolindione derivatives identified them as potent 5-HT3A receptor antagonists. nih.gov Among 24 analogues tested, one compound, KKHT10612 , exhibited the most potent antagonistic effect with an IC50 value of 0.8 µM, which is comparable to the reference compound MDL72222. nih.gov Similarly, a series of quinolinecarboxylic acid amides were evaluated, with the highest affinity for the 5-HT3 receptor shown by derivative 5 , which had a binding affinity (Ki) of 9.9 nM and was selective over 5-HT4 and D2 receptors. nih.gov These findings indicate that the quinazoline and related quinoline scaffolds can be effectively tailored to achieve potent and selective modulation of the 5-HT3 receptor. nih.govnih.gov

| Compound Class | Compound | Target | Activity | Reference |

|---|---|---|---|---|

| Quinazolindione Derivatives | KKHT10612 | 5-HT3A Receptor | IC50 = 0.8 µM (Antagonist) | nih.gov |

| Quinolinecarboxylic Acid Amides | Derivative 5 | 5-HT3 Receptor | Ki = 9.9 nM | nih.gov |

Based on a comprehensive review of the available scientific literature, there is currently insufficient data to generate a detailed article on the specific chemical compound This compound according to the requested outline.

The search for research findings on its activity as an inhibitor of Receptor Tyrosine Kinases (EGFR, VEGFR-2, PDGFR-β) or its effects on microtubule dynamics (tubulin polymerization, colchicine (B1669291) site binding) did not yield specific results for this particular molecule.

While the broader class of quinazoline derivatives has been extensively studied for these mechanisms of action, the specific biological activities and detailed research findings for this compound have not been documented in the accessible literature. nih.govnih.govnih.govbeilstein-journals.orgnih.govnih.gov For example, studies often focus on related structures, such as 4-anilinoquinazolines or isomers like 2-chloro-4-aminoquinazolines, which exhibit activities such as EGFR/VEGFR-2 inhibition or tubulin polymerization inhibition. nih.govnih.govnih.gov However, these findings cannot be directly attributed to this compound without specific experimental evidence.

Therefore, constructing an article that adheres to the strict requirements of focusing solely on this compound with detailed data for each subsection of the provided outline is not possible at this time.

Unraveling the Molecular Interactions of this compound

The chemical compound this compound is a member of the quinazoline family, a class of heterocyclic aromatic compounds that have garnered significant scientific interest due to their diverse pharmacological activities. While specific experimental data for this compound is not extensively available in public scientific literature, the broader family of quinazoline derivatives has been the subject of numerous studies. These investigations provide a framework for understanding the potential mechanisms of action and molecular targets of this particular compound. This article will explore the known and potential interactions of this compound with key biological targets, drawing upon research into structurally related quinazoline analogs.

Mechanism of Action and Molecular Target Identification

The therapeutic potential of quinazoline (B50416) derivatives often stems from their ability to interact with specific enzymes and receptors involved in critical cellular processes. Research into this class of compounds has revealed a range of molecular targets, with a particular focus on their role as enzyme inhibitors.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and certain amino acids, which are vital for cell proliferation. Consequently, DHFR has become a significant target for the development of anticancer and antimicrobial agents.

The quinazoline scaffold is a well-established pharmacophore for DHFR inhibition. Numerous quinazoline-based compounds have been synthesized and evaluated for their ability to block the activity of this enzyme. For instance, a series of classical quinazoline analogues of folic and isofolic acids have been assessed for their inhibitory activity against DHFR from various sources, including rat liver and Streptococcus faecium. nih.gov This research has included established antitumor agents like methasquin and chlorasquin. nih.gov

The inhibitory activity of quinazoline derivatives against DHFR is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The table below presents IC₅₀ values for some quinazoline-based DHFR inhibitors, providing a reference for the potential potency of compounds within this class.

Table 1: Inhibitory Activity of Selected Quinazoline Derivatives against DHFR

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Methasquin | L1210 Leukemia DHFR | Data not specified |

| Chlorasquin | Rat Liver DHFR | Data not specified |

Beyond DHFR, the versatile quinazoline scaffold has been found to interact with a variety of other enzymes and receptors, contributing to a broad spectrum of biological activities.

Phosphodiesterase 5 (PDE5) is an enzyme that plays a critical role in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Inhibition of PDE5 leads to an increase in intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation. This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension. nih.gov

The quinazoline structure has been utilized in the design of PDE5 inhibitors. For these inhibitors to be effective, there needs to be adequate activity within the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP pathway. nih.gov PDE5 inhibitors work by preventing the breakdown of cGMP, thereby enhancing the effects of NO-induced smooth muscle relaxation. nih.gov While specific data on the PDE5 inhibitory activity of 4-chloro-N-methylquinazolin-2-amine is not available, the general structural similarity to known PDE5 inhibitors suggests this as a potential area of interaction.

The complexity of diseases like cancer has spurred the development of multi-target inhibitors, single molecules designed to interact with multiple biological targets simultaneously. nih.govresearchgate.net This approach can offer advantages over single-target agents, including increased efficacy and a reduced likelihood of drug resistance. researchgate.net The quinazoline scaffold is particularly well-suited for the design of such multi-target agents due to its ability to be readily functionalized, allowing for the incorporation of various pharmacophores to interact with different targets. nih.govekb.eg

Quinazoline derivatives have been investigated as multi-target inhibitors, often targeting both enzymes involved in cell proliferation, such as DHFR, and receptor tyrosine kinases (RTKs) that play a crucial role in tumor growth and angiogenesis. nih.gov For example, some substituted quinazolines have been shown to inhibit not only microtubule dynamics but also key RTKs like EGFR, VEGFR-2, and PDGFR-β. nih.gov

Furthermore, the synergistic effects of quinazoline derivatives with other therapeutic agents have been explored. For instance, combining quinazoline-based compounds with other treatments has shown promise. One study noted that the cytotoxic efficacy of certain quinazoline derivatives increased after the application of γ-radiation, indicating a synergistic effect. researchgate.net Another example is the use of quinazoline analogs to activate both photosynthesis and immune responses in plants, leading to a synergistic effect of "disease resistance-promoting growth". acs.orgacs.org This highlights the potential for this compound, as part of this chemical class, to be used in combination therapies to achieve enhanced therapeutic outcomes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Substituents on the Quinazoline (B50416) Core for Biological Activity

The quinazoline nucleus serves as a versatile scaffold whose biological activity can be finely tuned by the addition of various functional groups. nih.govnih.gov Research into quinazoline derivatives has shown that substitutions at multiple positions can significantly impact their therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory effects. sapub.orgyoutube.com The development of lipophilic character at the C-4 position and the presence of electron-rich substituents or halogens at the C-6 position are known to enhance potency against bacteria. youtube.com

For instance, studies on 2-aminoquinazoline (B112073) derivatives have identified this scaffold as a crucial pharmacophore for antiparasitic activity against Leishmania donovani, where the 2-amino group acts as a guanidine (B92328) mimetic. researchgate.net The introduction of different groups across the quinazoline core can modulate antiparasitic potency and cytotoxicity. researchgate.net

Role of the N-Methyl Group in Pharmacological Potency and Selectivity

The effect of an N-methyl group on the biological activity of quinazoline derivatives appears to be highly dependent on its position and the specific biological target. In the context of 4-anilinoquinazolines designed as EGFR kinase inhibitors, replacing an amide linker with a methyl-amino linker was found to cause a significant, nearly 50-fold decrease in inhibitory activity. nih.gov

Conversely, in a separate study on quinolin-2-amine derivatives as ROR1 pseudokinase inhibitors, the introduction of a small hydrophobic methyl group resulted in a compound with binding activity comparable to the parent, non-methylated compound. acs.org This suggests that the methyl group's contribution to potency is not universal and is dictated by the topology and chemical environment of the target's binding site. For 4-chloro-N-methylquinazolin-2-amine specifically, the precise role of the N-methyl group on the 2-amino moiety in modulating potency and selectivity is not extensively documented and would likely be target-specific.

Effects of Halogen Substitution Patterns

Halogen substituents, particularly chlorine, play a pivotal role in the pharmacological activity of many quinazoline-based agents. The 7-chloro group is considered optimal for the antimalarial activity of 4-aminoquinolines like chloroquine. pharmacy180.com In the context of the broader quinazoline class, a chloro group at the C-4 position is a common feature in synthetic precursors used to generate libraries of bioactive molecules. pharmacy180.com This position is highly susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing side chains. pharmacy180.com

Novel 2-chloro-4-anilino-quinazolines have been developed as dual inhibitors of EGFR and VEGFR-2, demonstrating the importance of the chloro-substituent in this class. youtube.com Furthermore, the presence of a chlorine atom can influence the electronic properties of the quinazoline ring system, impacting its binding affinity to target proteins.

Impact of Substitutions at Specific Quinazoline Positions (e.g., 2, 4, 6, 7)

The biological activity of quinazolines is highly sensitive to the substitution pattern around the core.

Position 2: The substituent at the C-2 position significantly influences activity. In one study on antibacterial quinazolines, a specific 2-substituted derivative (compound 22) showed broad-spectrum activity by inhibiting bacterial RNA transcription/translation. nih.gov For anticancer applications, incorporating an amino group at the C-2 position has been explored to understand its impact on kinase inhibition and antiproliferative activity. acs.org

Positions 6 and 7: These positions on the benzo-ring of the quinazoline are frequently modified to optimize physicochemical properties and target selectivity. For example, in the development of 4-anilinoquinazoline-based EGFR inhibitors, substitutions at C-6 and C-7 with groups like methoxy (B1213986) are common. nih.gov However, in a series of apoptosis-inducing 4-anilinoquinazolines, substitutions at the 6- and 7-positions were found to decrease potency. In the hit-to-lead optimization of 2-aminoquinazolines against Leishmania donovani, the C-7 position was identified as a key site for modification to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. researchgate.net

Table 1: Influence of Substituents at Key Quinazoline Positions

| Position | Substituent Type | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| 2 | Amino Group | Can act as a guanidine mimetic; explored for antiparasitic and anticancer activities. | researchgate.netacs.org |

| 2 | Aryl/Heteroaryl Groups | Can confer antibacterial activity via inhibition of RNA transcription/translation. | nih.gov |

| 4 | Chloro Group | Serves as a key synthetic intermediate for introducing amine side chains; contributes to electronic properties for kinase inhibition. | youtube.compharmacy180.com |

| 4 | Anilino Group | A classic pharmacophore for EGFR/VEGFR-2 kinase inhibition. | youtube.comnih.gov |

| 6 | Halogens / Electron-rich groups | Can promote anticancer and antimicrobial activities. | youtube.com |

| 6, 7 | Methoxy Groups | Commonly used to modulate potency and selectivity in EGFR inhibitors. | nih.gov |

| 7 | Various Groups | Identified as a key position for modifying ADME properties in 2-aminoquinazolines. | researchgate.net |

Conformational Analysis and its Correlation with Biological Efficacy

Conformational analysis involves studying the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds. libretexts.orgyoutube.com The specific conformation, or shape, of a drug molecule is critical for its ability to bind to its biological target. The relative energy of different conformers determines their stability, with lower potential energy corresponding to greater stability. libretexts.org

For a molecule like this compound, key conformational flexibility would arise from rotation around the C2-N bond (the bond connecting the quinazoline ring to the N-methylamino group). The dihedral angle of this bond would dictate the spatial orientation of the N-methyl group relative to the quinazoline plane. This orientation can be crucial for fitting into a specific receptor pocket and avoiding steric clashes. While specific conformational analysis studies for this compound are not detailed in the provided literature, research on other bioactive molecules highlights the importance of such analysis. For example, in some 2-aminoadenosine (B16350) derivatives, the conformation around the glycosidic bond (anti vs. syn) is a key determinant of their biological function. nih.gov The rigidity versus flexibility of the scaffold is also a critical factor; reducing a double bond to a single bond in a phthalazinone ring was shown to increase flexibility and alter bioactivity. uni.lu Therefore, the conformational preferences of this compound are expected to be a major factor in its biological efficacy.

Comparative Analysis with Structurally Similar Quinazoline Analogues and Derivatives

The quinazoline family is vast, with derivatives exhibiting a wide range of biological activities depending on their substitution patterns. nih.gov Quinazolinones, which feature a carbonyl group on the pyrimidine (B1678525) ring, are known to possess anticancer, anti-inflammatory, and anticonvulsant properties. sapub.orgnih.gov For instance, 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues have been identified as potent anticancer agents that bind to the EGFR kinase enzyme. nih.gov

In contrast, 2,4-diaminoquinazolines represent another major class. Studies on 2-anilino-4-alkylaminoquinazoline derivatives have shown that these compounds can exert antitumor effects, with the substitution pattern on the 2-anilino ring being crucial for activity. The introduction of an amino group at C-2, as seen in 2-amino-4-anilinoquinazoline derivatives, was found to result in interesting antiproliferative activity that was independent of tyrosine kinase inhibition, suggesting an alternative mechanism of action such as DNA interaction. acs.org This highlights a key mechanistic divergence based on the substitution at position 2.

Comparison with 4-Anilinoquinazoline (B1210976) Derivatives

The 4-anilinoquinazoline scaffold is one of the most extensively studied quinazoline motifs, largely due to its success in producing potent and selective receptor tyrosine kinase (RTK) inhibitors. nih.govpharmacy180.com Marketed anticancer drugs like gefitinib (B1684475) and erlotinib (B232) are prime examples. pharmacy180.com

The primary structural difference between this compound and the 4-anilinoquinazoline class lies in the position and nature of the key amine-based substituent. In 4-anilinoquinazolines, the anilino (phenylamino) group at the C-4 position is essential for binding to the ATP pocket of kinases like EGFR. nih.gov SAR studies have shown that the N-1 of the quinazoline ring is a critical hydrogen bond acceptor. nih.gov In contrast, this compound has its primary nitrogen-based functional group at C-2. While both classes possess the quinazoline core, this positional change fundamentally alters the way the molecule can interact with biological targets.

While 4-anilinoquinazolines are often potent enzyme inhibitors, some 2-aminoquinazoline derivatives have been shown to possess different mechanisms, such as antimicrobial activity or antiproliferative effects via DNA binding. researchgate.netacs.org This suggests that shifting the key amino substituent from C-4 to C-2 can redirect the compound's biological activity away from kinase inhibition towards other cellular targets.

Table 2: Comparison of 2-Aminoquinazoline and 4-Anilinoquinazoline Derivatives

| Feature | This compound Type | 4-Anilinoquinazoline Type | Reference |

|---|---|---|---|

| Key Substituent Position | Amino group at C-2 | Anilino group at C-4 | acs.org |

| Common Biological Target | Variable; includes parasites (L. donovani), bacteria, DNA | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) | youtube.comresearchgate.netacs.org |

| Primary Mechanism of Action | Often target-dependent; can include DNA interaction or acting as a guanidine mimetic. | Competitive inhibition at the ATP-binding site of kinases. | nih.govacs.org |

| Role of N1 on Quinazoline Core | Less defined, target-dependent. | Crucial hydrogen bond acceptor for kinase binding. | nih.gov |

| Example from Literature | 2-aminoquinazolines as antiparasitics. | Gefitinib, Erlotinib as anticancer agents. | researchgate.netpharmacy180.com |

Evaluation of N2,N4-Disubstituted Quinazoline-2,4-diamines

A significant body of research has focused on N2,N4-disubstituted quinazoline-2,4-diamines, demonstrating their potential across various therapeutic areas, including antibacterial and antileishmanial applications. nih.govacs.orgacs.orgnih.gov

Systematic SAR and SPR studies have been conducted on series of these compounds. nih.govacs.org For instance, in the pursuit of antibacterial agents against multidrug-resistant Staphylococcus aureus, a series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and evaluated. This led to the identification of compounds with potent activity, displaying minimum inhibitory concentrations (MICs) in the low micromolar range and favorable physicochemical properties. nih.govacs.org The studies explored various substitutions at the N2 and N4 positions, including alkyl, cycloalkyl, and aromatic moieties, to understand their impact on antibacterial efficacy. acs.org For example, N2,N4-dibutylquinazolin-2,4-diamine and N4-cyclohexyl-N2-isopropylquinazolin-2,4-diamine were among the most active dialkyl derivatives. acs.org Furthermore, substitutions on the quinazoline's benzenoid ring were investigated, revealing that chloro-substitutions at the 6-, 7-, and 8-positions could enhance activity compared to the unsubstituted parent compound. acs.org

In the context of antileishmanial activity, similar synthetic strategies were employed, starting from commercially available anthranilic acids to create a diverse library of N2,N4-disubstituted quinazoline-2,4-diamines. acs.orgnih.gov A Topliss operational scheme was used in part to guide the optimization of N2- and N4-moieties, leading to the discovery of compounds with high potency against Leishmania donovani and L. amazonensis. acs.orgnih.gov The research indicated that an N2-benzyl group was generally more favorable for antileishmanial activity than an N4-benzyl group. acs.org

Further studies on N2,N4-disubstituted quinazoline-2,4-diamines have also demonstrated their efficacy against the Gram-negative pathogen Acinetobacter baumannii. nih.govnih.gov Optimized compounds with a halide or an alkyl substituent at the 6-position showed potent antibacterial and bactericidal activity, with some agents also exhibiting antibiofilm properties. nih.govnih.gov

Table 1: Summary of Key Findings for N2,N4-Disubstituted Quinazoline-2,4-diamines

| Therapeutic Area | Key Findings | Citations |

| Antibacterial (S. aureus) | Low micromolar MICs; favorable physicochemical properties. Chloro-substitution on the benzenoid ring can enhance activity. | nih.govacs.orgacs.org |

| Antileishmanial | High potency against Leishmania species. N2-benzyl substitution is generally more favorable than N4-benzyl. | acs.orgnih.gov |

| Antibacterial (A. baumannii) | Potent activity with 6-position halide or alkyl substituents. Some compounds exhibit antibiofilm activity. | nih.govnih.gov |

Exploration of Other Fused Heterocyclic Systems

The exploration of bioisosterism, where one functional group is replaced by another with similar properties, has led to the design of novel fused heterocyclic systems based on the quinazoline core. preprints.orgnih.govdrugdesign.org This strategy aims to modulate the biological activity, selectivity, and physicochemical properties of the parent molecule. preprints.org

One such exploration involves the synthesis of asianpubs.orgresearchgate.netnih.govtriazino[2,3-c]quinazolines as bioisosteric analogues of known anti-inflammatory agents. nih.govuib.no In these studies, a carbon atom was replaced by a sulfur atom, which significantly altered the molecule's properties, including lipophilicity and, consequently, its pharmacokinetic profile. preprints.org This bioisosteric replacement led to the identification of compounds with significant anti-inflammatory activity. nih.gov

The quinazoline scaffold can be fused with various other heterocyclic rings, such as thiazole, to create novel chemical entities. mdpi.com For example, thiazolo[5,4-f]quinazolin-9(8H)-ones and thiazolo[5,4-f]quinazoline derivatives have been developed as inhibitors of kinases involved in neurodegenerative diseases. mdpi.com The angular shape of these fused systems is thought to be advantageous for binding to target enzymes. mdpi.com The synthesis of these complex molecules often involves multi-step procedures starting from substituted aminoquinazolinones. mdpi.com

Furthermore, the fusion of a triazole ring to the quinazoline system has been investigated for developing DNA intercalators with anticancer potential. nih.gov These asianpubs.orgresearchgate.netnih.govtriazolo[4,3-c]quinazolines were designed to bind to DNA, and some derivatives exhibited good DNA-binding affinities. nih.gov

The diversity of fused quinazolinone systems is vast, with ongoing research into the synthesis and biological evaluation of polycyclic structures where additional rings are fused to either the pyrimidine or the benzene (B151609) part of the quinazoline core. bohrium.comresearchgate.net

Computational Chemistry and In Silico Approaches to SAR/SPR Elucidation

Computational methods are indispensable tools in modern drug discovery, providing insights into ligand-target interactions and predicting the properties of novel compounds, thereby accelerating the design process. researchgate.net

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to its target protein. nih.gov This method has been extensively applied to quinazoline derivatives to understand their mechanism of action and to guide the design of more potent inhibitors for various targets. researchgate.netnih.govmdpi.com

For instance, docking studies have been performed on quinazolinone derivatives to investigate their potential as DNA gyrase inhibitors, revealing key interactions with amino acid residues like Asn46. nih.gov In another study, docking simulations of quinazolinone Schiff base derivatives into the active site of DNA gyrase provided insights into their antibacterial activity. nih.gov Similarly, molecular docking has been used to study the binding of quinazoline derivatives to the selective cyclooxygenase-2 (COX-2) enzyme, a target for anti-inflammatory and anticancer agents. researchgate.net

Docking studies have also been instrumental in understanding the interactions of quinazoline-based inhibitors with kinases like EGFR and JAK2. nih.govresearchgate.net These studies help to identify crucial hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. mdpi.comnih.gov For example, in the case of JAK2 inhibitors, docking models have shown how the quinazoline template occupies a hydrophobic region and forms specific hydrogen bonds with the protein. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov These models can then be used as 3D queries to screen large chemical databases (virtual screening) to identify novel hit compounds. nih.govnih.gov

This approach has been successfully applied to quinazoline derivatives. For example, a 3D-QSAR pharmacophore model was developed for quinazoline-based acetylcholinesterase (AChE) inhibitors and used to screen a database for potential new Alzheimer's disease therapeutics. nih.gov Similarly, pharmacophore models have been generated for quinazoline-based EGFR inhibitors to guide the design of new anticancer agents. researchgate.net

Virtual screening, often coupled with molecular docking, has proven effective in identifying new quinazoline-based inhibitors. nih.govnih.gov In one instance, virtual screening of chemical libraries led to the discovery of a novel JAK2 inhibitor with a quinazoline core. nih.gov Another study utilized structure-based virtual screening of a library of quinoline (B57606) and quinazoline derivatives to identify potential inhibitors of SARS-CoV-2 targets. nih.gov

Scaffold Analysis and Library Design (e.g., Bemis-Murcko Method)

Scaffold analysis is a computational method used to identify the core structures (scaffolds) within a set of molecules. The Bemis-Murcko method is a well-known approach for this purpose, where a scaffold is defined as the union of ring systems and the linkers connecting them. chemaxon.comdatagrok.ai This analysis is valuable for understanding the structural diversity of a compound library and for designing new libraries with novel scaffolds. researchgate.netresearchgate.net

The quinazoline ring itself is considered a "privileged scaffold" due to its prevalence in bioactive compounds. preprints.orgnih.gov Analysis of quinazoline derivatives using methods like Bemis-Murcko can help in classifying them based on their core structures and in designing new series of compounds with desired properties. researchgate.netresearchgate.net The design of combinatorial libraries based on a specific scaffold, such as the quinadoline pharmacophore (a fumiquinazolinone alkaloid), allows for the systematic exploration of chemical space around that core to identify more potent compounds. chemrxiv.org

Predictive Modeling of Drug-Like Properties and Pharmacokinetic Behavior

In silico methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity (T) of drug candidates at an early stage of development. asianpubs.orgresearchgate.nettandfonline.comnih.gov This predictive modeling helps in prioritizing compounds with favorable drug-like properties for further experimental investigation. nih.gov

Several studies on quinazoline derivatives have incorporated ADMET prediction. asianpubs.orgnih.govtandfonline.comnih.gov For instance, the admetSAR tool has been used to evaluate the in silico ADMET properties of newly synthesized quinazoline compounds, predicting their ability to cross the blood-brain barrier, human intestinal absorption, and carcinogenicity. nih.gov Similarly, software like SwissADME and pkCSM are employed to screen for pharmacokinetic profiles and drug-likeness based on criteria such as Lipinski's rule of five. nih.govunar.ac.id These predictive models provide valuable insights that, in conjunction with experimental data, guide the optimization of lead compounds. researchgate.net

Advanced Research Methodologies and Experimental Techniques

In Vitro Biological Assay Systems

In vitro assays are fundamental in the initial screening and characterization of the biological effects of 4-chloro-N-methylquinazolin-2-amine. These controlled laboratory experiments provide critical insights into the compound's direct interactions with cellular components and pathways.

Cell-Based High-Throughput Screening (HTS) Platforms

High-throughput screening (HTS) allows for the rapid assessment of the compound's effects on whole cells, enabling the identification of potential therapeutic activities such as the induction of apoptosis or the inhibition of cell growth.

Caspase Activation Assays: A key indicator of apoptosis, or programmed cell death, is the activation of caspases, a family of protease enzymes. Live-cell, high-throughput caspase-3 activator assays have been instrumental in identifying novel 4-anilinoquinazolines, including derivatives related to this compound, as potent inducers of apoptosis. nih.gov For instance, a closely related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified through this method and demonstrated a potent EC50 for caspase activation of 2 nM in T47D breast cancer cells. nih.gov

Growth Inhibition Assays: These assays measure the ability of a compound to inhibit the proliferation of cancer cell lines. The growth inhibition (GI50) value, which represents the concentration of a compound that inhibits cell growth by 50%, is a standard metric. The aforementioned 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine also showed a potent GI50 of 2 nM in T47D cells, indicating strong antiproliferative activity. nih.gov Similarly, other quinazoline (B50416) derivatives have been evaluated for their cytotoxic activity across various cancer cell lines, with some exhibiting GI50 values in the nanomolar range. nih.govacs.org

| Assay Type | Key Finding | Cell Line | Compound Class |

| Caspase-3 Activation | Potent inducer of apoptosis (EC50 = 2 nM) | T47D | 4-Anilinoquinazolines |

| Growth Inhibition | Potent inhibitor of cell proliferation (GI50 = 2 nM) | T47D | 4-Anilinoquinazolines |

| Cytotoxicity | High in vitro cytotoxic activity (GI50 1.9–3.2 nM) | Various | 4-(N-Cycloamino)phenylquinazolines |

Biochemical Enzyme Inhibition Assays

Biochemical assays focus on the direct interaction between the compound and specific enzymes, providing a more granular view of its mechanism of action. Quinazoline derivatives are known to target various enzymes, including receptor tyrosine kinases (RTKs) like EGFR, PDGFR-β, and VEGFR-2. nih.gov Enzyme inhibition assays are critical for determining the potency and selectivity of these interactions.

Microtubule Polymerization and Colchicine (B1669291) Binding Assays

Microtubules are dynamic cellular structures essential for cell division, and their disruption is a key strategy in cancer therapy.

Microtubule Polymerization Assays: These assays directly measure a compound's effect on the assembly of tubulin into microtubules. nih.govcytoskeleton.comcytoskeleton.com The process can be monitored by changes in light scattering or fluorescence. cytoskeleton.comcytoskeleton.com For example, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was found to inhibit tubulin polymerization. nih.gov Other quinazoline derivatives have shown significant potency in inhibiting tubulin assembly, with IC50 values in the sub-micromolar range. nih.govacs.org

Colchicine Binding Assays: Many tubulin-destabilizing agents bind to the colchicine-binding site on β-tubulin. nih.govmdpi.com Competitive binding assays using radiolabeled colchicine are employed to determine if a compound interacts with this site. nih.govacs.org A significant inhibition of colchicine binding suggests that the compound shares a similar mechanism of action. For instance, some 4-(N-cycloamino)quinazolines have demonstrated substantial inhibition of colchicine binding, reaching up to 99% at a 5 μM concentration. nih.govacs.org

| Assay | Finding | Compound Class |

| Tubulin Assembly Inhibition | IC50 values of 0.87–1.3 μM | 4-(N-Cycloamino)quinazolines |

| Colchicine Binding Inhibition | 87–96% inhibition at 5 μM | 4-(N-Cycloamino)quinazolines |

Radioligand Binding Assays for Receptor Affinity Determination (e.g., 5-HT3 Receptor)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. nih.gov In the context of quinazolines, these assays have been employed to screen for affinity to the 5-HT3 receptor, a ligand-gated ion channel that is a therapeutic target for conditions like chemotherapy-induced nausea and vomiting. nih.govnih.gov A [3H]granisetron displacement assay, for example, is used to measure the ability of a test compound to displace a known radiolabeled ligand from the receptor, thereby determining its binding affinity (pKi). nih.gov

In Vivo Preclinical Animal Models

Following promising in vitro results, the efficacy of this compound and its derivatives is evaluated in preclinical animal models, typically mice, to assess their antitumor activity in a living organism.

Efficacy Assessment in Orthotopic and Subcutaneous Tumor Models

Subcutaneous Tumor Models: In these models, human cancer cells are injected under the skin of immunocompromised mice, leading to the formation of a palpable tumor. This model is widely used to assess the ability of a compound to inhibit tumor growth. For instance, the in vivo efficacy of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was demonstrated in the MX-1 human breast and PC-3 prostate cancer mouse models. nih.gov Similarly, other quinazoline derivatives have shown significant in vivo activity, with some achieving a tumor inhibitory rate of 51% in nude mouse MCF7 xenograft models. nih.gov

Orthotopic Tumor Models: These models involve implanting tumor cells into the organ of origin (e.g., injecting breast cancer cells into the mammary fat pad). Orthotopic models more accurately mimic the tumor microenvironment and the metastatic process compared to subcutaneous models, providing a more clinically relevant assessment of a compound's therapeutic potential.

Evaluation in Infectious Disease Models (e.g., Murine Peritonitis)

In a collaborative virtual screening effort, a series of 2-aryl-4-aminoquinazolines were identified as potential inhibitors of T. cruzi. acs.org The most promising compounds from this series underwent further evaluation to determine their in vivo efficacy. This typically involves using an established animal model, such as a murine model of T. cruzi infection. The goal of these studies is to assess the compound's ability to reduce parasite load and improve survival rates in infected animals. Although this study does not include this compound, it highlights the established pathways for testing quinazoline-based compounds in preclinical infectious disease models. acs.org The general approach involves administering the compound to infected mice and monitoring key efficacy endpoints, providing crucial data on the potential of the chemical scaffold for further development. acs.org

Advanced Structural and Biophysical Characterization

Direct X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) studies for this compound are not publicly documented. However, X-ray crystallography is a powerful and widely used technique for determining the three-dimensional structure of related quinazoline and quinazolinone derivatives. These studies provide invaluable insights into molecular conformation, substituent orientation, and intermolecular interactions within the crystal lattice, which are critical for structure-based drug design.

For instance, single-crystal X-ray diffraction analysis has been successfully applied to elucidate the structures of various novel quinazolinone derivatives. These analyses confirm the molecular geometry, bond lengths, and bond angles, and reveal how the molecules pack in the solid state. nih.govmdpi.com In one study, the crystal structure of a 2a derivative was determined, showing a monoclinic space group P 21/c. mdpi.com The analysis revealed the planarity of the quinazoline portion and the dihedral angles between the quinazoline plane and its various substituents. mdpi.com Such data is crucial for understanding the steric and electronic properties that may govern biological activity.

Another study on quinazolinone derivatives synthesized for their potential as cholecystokinin (B1591339) B receptor ligands utilized X-ray crystallography to compare the conformations of highly active versus less active analogues. The X-ray data showed that a highly active compound adopted an extended conformation, while a less active analogue had a folded conformation, suggesting a structural basis for the observed difference in receptor affinity. nih.gov These examples underscore the utility of X-ray crystallography in defining the precise spatial arrangement of atoms in quinazoline-based molecules, information that is essential for understanding their interaction with biological targets.

Table 1: X-ray Crystallography Data for Related Quinazolinone Derivatives

| Compound Class | Key Findings from X-ray Crystallography | Reference |

| Quinazolinone-1,2,4-triazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazole Derivatives | The chemical structure of compound F5 was unequivocally verified through single-crystal X-ray diffraction analysis. | nih.gov |

| Pyrazol-quinazolinone Derivatives | The crystal structure of compound 2a was characterized, revealing a monoclinic space group and providing precise data on bond lengths, angles, and the dihedral angles between the planar quinazoline core and its substituents. The molecules form a 3D structure via π–π stacking. | mdpi.com |

| 2-Substituted-3-phenyl-4(3H)-quinazolinones | The conformation of a potent cholecystokinin B receptor ligand was found to be extended, whereas a less active analogue adopted a folded conformation, highlighting the role of molecular shape in receptor binding. | nih.gov |

| Mackinazolinone Derivatives | The crystal structures of three derivatives were explored, providing detailed geometric parameters and insights into intermolecular interactions. | researchgate.net |

This table is generated based on available data for related structures, as direct crystallographic data for this compound is not available.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of quinazoline derivatives in solution. Standard techniques like 1H and 13C NMR are routinely used to confirm the identity and purity of newly synthesized compounds, including various substituted quinazolin-4(3H)-one motifs. nih.gov

Beyond basic structural confirmation, advanced NMR methods can provide deeper insights into the dynamic and conformational properties of these molecules. For example, hyperpolarized NMR techniques, such as Parahydrogen Induced Polarization (PHIP) and Signal Amplification By Reversible Exchange (SABRE), have been used to investigate the reaction mechanisms of quinazoline hydrogenation. rsc.orgresearchgate.net These sophisticated methods allow for the detection of transient intermediates and provide detailed mechanistic understanding that is not achievable with standard NMR. In one study, these techniques were used to follow the unexpected metal-catalyzed hydrogenation of quinazoline to 3,4-dihydroquinazoline, identifying the catalytic species and key intermediates in the reaction pathway. rsc.org

Furthermore, NMR is instrumental in studying ligand-target interactions. While specific binding studies for this compound are not reported, NMR techniques such as saturation transfer difference (STD) NMR, Water-LOGSY, and 1H-15N HSQC are commonly employed to map the binding epitope of a ligand and determine its binding affinity to a protein target. These methods can reveal which parts of the molecule are in close contact with the receptor, providing critical information for optimizing lead compounds. The structural analysis of various bioactive quinazolones has been thoroughly studied by a combination of Mass Spectrometry (MS) and NMR methods to understand their molecular conformation. nih.gov

Table 2: Application of NMR Spectroscopy in the Study of Quinazoline Derivatives

| NMR Technique | Application | Key Insights | Reference |

| 1H and 13C NMR | Structural Elucidation | Confirmation of the chemical structure of newly synthesized arylidene-based quinazolin-4(3H)-one motifs and other derivatives. | mdpi.comnih.gov |

| Hyperpolarized NMR (PHIP, SABRE) | Mechanistic Studies | Rationalized the unexpected hydrogenation of quinazoline to 3,4-dihydroquinazoline by identifying reaction intermediates and catalytic species. | rsc.orgresearchgate.net |

| General NMR and MS | Conformational Analysis | Thorough study of the structure and molecular conformation of bioactive quinazolone derivatives prepared as potential PARP-1 inhibitors. | nih.gov |

This table summarizes applications of NMR to the broader class of quinazoline derivatives, reflecting the methodologies available for studying this compound.

Future Directions and Translational Potential

Lead Optimization of 4-chloro-N-methylquinazolin-2-amine Derivatives for Improved Efficacy and Selectivity

Lead optimization is a crucial phase in drug discovery, where a promising compound is systematically modified to enhance its desired properties. For quinazoline (B50416) derivatives, extensive structure-activity relationship (SAR) studies have provided a roadmap for improving efficacy and selectivity.

Research has shown that modifications at various positions on the quinazoline ring significantly influence biological activity. nih.gov Key insights from these studies include:

C-2 Position: The introduction of small lipophilic groups at this position can enhance tubulin polymerization inhibitory activity. nih.gov

C-4 Position: An aminophenyl group at the C-4 position is often required for tubulin polymerization inhibition. nih.gov For activity against breast cancer resistant protein (BCRP), an aniline (B41778) ring at this position with meta or para substituents is preferred. nih.gov

C-6 and C-7 Positions: The presence of bulky substituents at these positions has been shown to increase the potency of certain derivatives. mdpi.com Specifically, electron-releasing groups at the C-5 and/or C-6 positions can enhance activity. nih.gov

Further optimization efforts have focused on the 2- and 4-amino and 7-aminoalkoxy regions of the quinazoline scaffold, providing valuable SAR data for improving cellular potency and membrane permeability. nih.gov For instance, in the development of inhibitors for the ROR1 pseudokinase, modifications to the quinazoline fragment were found to be more favorable than altering other parts of the molecule, with the introduction of hydrophobic fragments being a key strategy. acs.org

Table 1: Structure-Activity Relationship (SAR) Insights for Quinazoline Derivatives

| Position on Quinazoline Ring | Favorable Substitution | Impact on Activity | Target/Activity |

|---|---|---|---|

| C-2 | Small lipophilic groups | Increased potency | Tubulin Polymerization Inhibition |

| C-4 | Aminophenyl group | Essential for activity | Tubulin Polymerization Inhibition |

| C-4 | Substituted aniline ring | Preferred for activity | BCRP Inhibition |

| C-6 / C-7 | Bulky substituents | Increased potency | General Cytotoxicity |

Exploration of Novel Therapeutic Indications and Undiscovered Biological Activities

While the primary focus for many quinazoline derivatives has been oncology, their structural versatility allows for interaction with a wide array of biological targets, opening doors to new therapeutic applications. wisdomlib.org Beyond their established role as kinase inhibitors in cancer, these compounds have demonstrated a broad spectrum of pharmacological activities. nih.govwisdomlib.orgnih.gov

Potential novel indications for quinazoline-based compounds include:

Anti-inflammatory and Anti-diabetic Agents: Certain quinazolinone derivatives have been investigated for their ability to inhibit alpha-glucosidase, an enzyme critical for glucose metabolism, suggesting a potential role in managing diabetes. wisdomlib.org Their anti-inflammatory properties could be applied to conditions like arthritis. wisdomlib.org

Antimicrobial Agents: Studies have revealed that specific quinazoline hybrids can overcome drug resistance mechanisms in bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA). rsc.org

Neurological Disorders: The anticonvulsant activity of some quinazoline derivatives suggests their potential utility in treating epilepsy and other seizure-related conditions. nih.gov

Infectious Diseases: The scaffold has also been explored for its anti-malarial and antiviral properties. wisdomlib.orgnih.gov

The exploration of these diverse biological activities is often linked to the inhibition of various enzymes and proteins beyond the typical kinase targets. These include dihydrofolate reductase (DHFR), poly(ADP-ribose) polymerase (PARP), and tubulin polymerization, each representing a distinct avenue for therapeutic intervention in different diseases. nih.gov

Strategies for Overcoming Drug Resistance and Enhancing Clinical Outcome

A significant hurdle in cancer therapy is the development of drug resistance, where cancer cells evolve to no longer respond to treatment. nih.gov This is a common issue with first-generation tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib (B232). mdpi.com

Several strategies are being employed to overcome resistance to quinazoline-based drugs:

Development of Irreversible Inhibitors: Second-generation inhibitors, such as afatinib, were designed to form a covalent bond with the target kinase, making the inhibition irreversible. mdpi.comwikipedia.org This approach can be effective against mutations that cause resistance to reversible inhibitors. mdpi.com

Targeting Specific Mutations: Resistance to EGFR inhibitors often arises from specific mutations, such as the T790M "gatekeeper" mutation. mdpi.com Researchers are designing novel anilinoquinazoline (B1252766) derivatives specifically to inhibit these mutant forms of the kinase. mdpi.com

Multi-Targeting Agents: As discussed further in the next section, designing single molecules that can inhibit multiple targets simultaneously is a powerful strategy. These multi-target compounds can be effective against resistant cell lines, potentially by blocking escape pathways that cancer cells use to circumvent the effects of a single-target drug. nih.gov

Efflux Pump Inhibition: In bacterial resistance, efflux pumps expel drugs from the cell. Quinazoline derivatives have been designed as efflux pump inhibitors (EPIs) to be used in combination with antibiotics, restoring their efficacy. nih.gov

These approaches highlight a dynamic and responsive effort in medicinal chemistry to stay ahead of evolving resistance mechanisms and improve long-term clinical outcomes.

Design and Synthesis of Multi-Targeting Agents to Address Complex Disease Pathologies

Complex diseases like cancer often involve the dysregulation of multiple signaling pathways. researchgate.net Therefore, designing a single drug that can modulate several targets simultaneously is an attractive therapeutic strategy, offering potential advantages in efficacy and pharmacokinetics over drug combinations. nih.govresearchgate.net The quinazoline scaffold is a privileged pharmacophore for the design of such multi-target agents. nih.govingentaconnect.com

Researchers have successfully created multi-target quinazoline derivatives by combining pharmacophores or through structural modifications. nih.gov These agents are designed to hit multiple critical targets within cancer cells, such as different kinases or enzymes involved in cell proliferation and survival. nih.govmdpi.com

Table 2: Examples of Multi-Target Quinazoline Derivatives

| Compound/Derivative Class | Targets | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Quinazoline-1,2,3-triazole hybrid (14d) | EGFR, VEGFR-2, Topo II | 0.103 µM (EGFR), 0.069 µM (VEGFR-2), 19.74 µM (Topo II) | nih.gov |

| Sulfonamide derivative (12) | EGFRT790M, VEGFR-2 | 0.0728 µM (EGFRT790M), 0.0523 µM (VEGFR-2) | nih.govmdpi.com |

| 4-methyl quinazoline derivative (43) | PI3Kα, PI3Kδ, HDAC1, HDAC6 | 42 nM (PI3Kα), 8.1 nM (PI3Kδ), 1.4 nM (HDAC1), 6.6 nM (HDAC6) | nih.gov |

| 4-anilinoquinazoline (B1210976) (42) | B-Raf, B-RafV600E, EGFR, VEGFR-2 | 57 nM (B-Raf), 51 nM (B-RafV600E), 73 nM (EGFR), 7.0 nM (VEGFR-2) | nih.gov |

The synthesis of these agents often involves creating hybrid molecules that covalently link two or more pharmacophores. rsc.org This approach has led to the development of dual inhibitors, such as those targeting both EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. nih.govnih.gov Such multi-target drugs have shown effectiveness against resistant cell lines, highlighting their potential to address the challenge of increasing drug resistance in cancer patients. nih.gov

Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Design

The design and discovery of new drugs is a time-consuming and expensive process. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by accelerating the identification and optimization of novel drug candidates. nih.govmdpi.com For quinazoline derivatives, these computational techniques are proving invaluable.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are used to build reliable predictive models for the efficacy of EGFR inhibitors based on the quinazoline scaffold. frontiersin.orgacs.orgnih.gov These models help identify the key structural features required for potent inhibitory activity. frontiersin.org

Virtual Screening and Molecular Docking: Computational methods allow for the rapid screening of large libraries of virtual compounds to identify potential hits. frontiersin.org Molecular docking simulates how a molecule binds to the active site of a target protein, providing insights into binding affinity and mechanism of action. frontiersin.orgnih.gov This is crucial for understanding the interactions of quinazoline derivatives with targets like EGFR. frontiersin.org

ADMET Prediction: AI and ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. nih.gov This early-stage assessment helps to filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles. nih.gov

By employing a suite of computational tools—including molecular dynamics simulations, fingerprint analysis, and free energy calculations—researchers can gain a deeper understanding of the binding dynamics of quinazoline derivatives, significantly reducing the time and cost associated with traditional drug discovery. frontiersin.orgacs.org These in silico techniques are essential for the rational design and optimization of the next generation of quinazoline-based therapies. nih.gov

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of 4-chloro-N-methylquinazolin-2-amine?

- Methodological Answer : Traditional synthesis routes for quinazolin-4-amine derivatives often involve thermal cyclization of 2-aminobenzamides with chlorinating agents (e.g., POCl₃) under reflux conditions. Recent advancements in electrochemical synthesis using aluminum/carbon electrodes and acetic acid electrolytes enable room-temperature cyclization, improving yields (70–85%) while reducing energy input . For reproducibility, monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution (hexane:ethyl acetate).

Q. How can the molecular structure and crystallinity of this compound be reliably characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Use SHELX software for refinement, ensuring data-to-parameter ratios >15:1 and R-factors <0.05 for high precision . Complement with spectroscopic techniques:

- NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.8–3.2 ppm) using ¹H/¹³C NMR.

- FT-IR : Confirm C-Cl stretching (600–800 cm⁻¹) and NH/amine vibrations (3200–3400 cm⁻¹).

Q. What analytical strategies are critical for assessing the purity of this compound?

- Methodological Answer : Combine reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify impurities (<1%). Validate purity using elemental analysis (C, H, N within ±0.3% of theoretical values) and mass spectrometry (ESI-MS for molecular ion [M+H]⁺).

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with exact-exchange corrections to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Basis sets like 6-31G(d,p) balance accuracy and computational cost. Validate against experimental UV-Vis spectra (TD-DFT) and ionization potentials .

Q. What strategies resolve contradictions in reported bioactivity data for quinazolin-4-amine derivatives?

- Methodological Answer : Discrepancies in anti-inflammatory or apoptotic activity may arise from assay conditions (e.g., cell line variability, concentration thresholds). Standardize protocols:

- Use isogenic cell lines and controls (e.g., COX-2 inhibitors for anti-inflammatory studies).

- Perform dose-response curves (IC₅₀ calculations) and validate via orthogonal assays (e.g., caspase-3 activation for apoptosis ).

Q. How do hydrogen-bonding patterns influence the molecular packing and solubility of this compound?

- Methodological Answer : Graph-set analysis (Etter’s rules) identifies recurring motifs like N–H···N or N–H···Cl interactions. Use Mercury software to visualize crystal packing. Solubility can be modulated by introducing polar substituents (e.g., –OH, –OCH₃) without disrupting π-π stacking .

Q. What computational and experimental approaches validate structure-activity relationships (SAR) for quinazolin-4-amine derivatives?

- Methodological Answer :

- 3D-QSAR : Build CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields from aligned bioactive conformers .

- Synthetic Modifications : Introduce substituents at C-6/C-7 (e.g., bromo, morpholinyl) and evaluate changes in kinase inhibition (e.g., EGFR, VEGFR2) via in vitro assays .

Q. Why do electrochemical synthesis methods outperform thermal routes for quinazolin-4-amine derivatives?

- Methodological Answer : Electrochemical oxidative cyclization minimizes side reactions (e.g., over-chlorination) by controlling electron transfer kinetics. Use cyclic voltammetry to optimize potentials (e.g., +1.2 V vs Ag/AgCl) and electrolyte composition (e.g., acetic acid) for selective product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。